(S)-4-叠氮基-3-羟基丁酸乙酯

货号 B2412453

CAS 编号:

133149-05-0

分子量: 173.172

InChI 键: MTAYETVPZNVYFE-YFKPBYRVSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

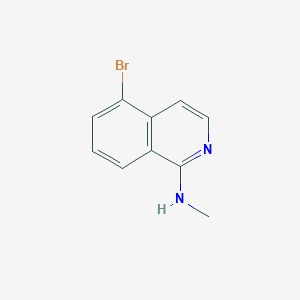

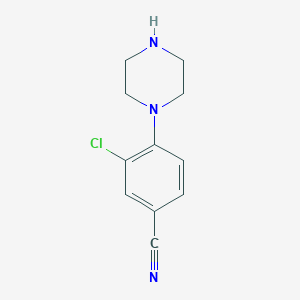

Ethyl (S)-4-azido-3-hydroxybutyrate is an organic compound that contains functional groups such as an ester, azide, and a hydroxyl group. The “ethyl” part refers to an ethyl group (-CH2CH3), “azido” refers to an azide group (-N3), and “hydroxybutyrate” suggests the presence of a four-carbon chain with a hydroxyl group (-OH) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The azide group is known for its participation in click reactions, the ester group can undergo hydrolysis, and the hydroxyl group can take part in various substitution and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on its molecular structure. For example, the presence of polar functional groups like azide and hydroxyl might increase its solubility in polar solvents .科学研究应用

立体选择性合成:

- (S)-4-叠氮基-3-羟基丁酸乙酯的相关化合物(R)-4-氯-3-羟基丁酸乙酯已用于光学异构体的立体选择性合成中。此过程涉及酶促反应和不对称氢化,突出了该化合物作为精细化学中多功能中间体的作用 (Kluson 等人,2019).

微生物合成和生物催化:

- (S)-4-氯-3-羟基丁酸乙酯已被用作合成阿托伐他汀的中间体。红球菌属红球菌的一个菌株展示了将相关化合物转化为(S)-4-氯-3-羟基丁酸乙酯的能力,展示了其在微生物生物催化中的潜力 (Park 等人,2008).

微生物还原生产:

- 使用面包酵母和真菌假丝酵母已从乙酰乙酸乙酯生产 (S)-3-羟基丁酸乙酯,表明该化合物与微生物还原过程相关 (Wipf 等人,1983).

手性化合物合成:

- 相关化合物 4-氯-(S)-3-羟基丁酸乙酯已用于合成手性 (S)-3-羟基四氢呋喃。这证明了该化合物在创建手性结构中的用途,这在制药和精细化工行业中至关重要 (丁,2008).

对映选择性合成:

- 3-羟基丁酸乙酯的类似物(S)-4-叠氮基-3-羟基丁酸乙酯的对映异构体在合成各种手性药物中很重要。研究表明使用酯酶作为生物催化剂生产这些化合物的旋光纯形式的潜力 (王等人,2018).

新型微生物脱氯工艺:

- 已开发出一种使用细菌细胞生成旋光活性 4-氯-3-羟基丁酸乙酯的新工艺。此过程涉及动力学脱卤和微生物拆分,表明该化合物多功能生物技术应用 (铃木等人,1996).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl (3S)-4-azido-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c1-2-12-6(11)3-5(10)4-8-9-7/h5,10H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAYETVPZNVYFE-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (S)-4-azido-3-hydroxybutyrate | |

Synthesis routes and methods

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-azido-3-hydroxybutyrate was used. The reaction was carried out for 1 hour and ethyl (S)-4-azido-3-hydroxybutyrate (80.2% e.e) was obtained at 83.5% conversion.

Name

ethyl 4-azido-3-hydroxybutyrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

ethyl (S)-4-azido-3-hydroxybutyrate

Yield

80.2%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)

![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)

![1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone](/img/structure/B2412388.png)